Lanceolarin

概要

説明

Lanceolarin is a bioactive flavonoid glycoside known for its diverse biological activities. It is commonly found in various plant species, particularly within the genus Dalbergia. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

準備方法

Synthetic Routes and Reaction Conditions: Lanceolarin can be synthesized through several chemical routes. One common method involves the glycosylation of flavonoid aglycones. This process typically requires the use of glycosyl donors, such as glycosyl halides or glycosyl trichloroacetimidates, in the presence of a catalyst like silver carbonate or boron trifluoride etherate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. Plants rich in this compound are harvested, dried, and subjected to solvent extraction using ethanol or methanol. The crude extract is then purified through chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound in its pure form.

化学反応の分析

Types of Reactions: Lanceolarin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are important intermediates in many biological processes.

Reduction: Reduction of this compound typically yields dihydroflavonoid derivatives.

Substitution: Nucleophilic substitution reactions can occur at the glycosidic linkage, leading to the formation of different glycoside derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in aqueous or alcoholic solutions.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents, typically in anhydrous solvents like tetrahydrofuran.

Substitution: Nucleophiles such as thiols or amines are used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Dihydroflavonoids.

Substitution: Various glycoside derivatives depending on the nucleophile used.

科学的研究の応用

Lanceolarin is a compound of interest primarily due to its potential applications in various fields, particularly in pharmacology and biochemistry. This article delves into the scientific research applications of this compound, supported by data tables and documented case studies.

Pharmacological Applications

This compound has been studied for its pharmacological effects, particularly in the context of cancer treatment and prevention. Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Properties

A study published in the Journal of Cancer Research examined the effects of this compound on human breast cancer cells. The results showed that this compound significantly reduced cell viability and induced apoptosis through the activation of caspase-3 and caspase-9 pathways .

Antioxidant Activity

This compound exhibits strong antioxidant properties, which are vital for protecting cells from oxidative stress-related damage. This property is particularly relevant in the context of aging and neurodegenerative diseases.

Data Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 85 | 25 |

| Quercetin | 90 | 20 |

| Vitamin C | 95 | 15 |

The data suggests that while this compound has notable antioxidant activity, it is slightly less effective than quercetin and vitamin C .

Anti-inflammatory Effects

Research has demonstrated that this compound can modulate inflammatory responses. It inhibits pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines

In a study focusing on rheumatoid arthritis models, this compound was shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators of inflammation .

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease.

Research Findings

A study indicated that this compound could protect neuronal cells from beta-amyloid-induced toxicity, potentially reducing the risk or progression of Alzheimer's disease .

作用機序

Lanceolarin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and modulating signaling pathways like the p53 and NF-κB pathways.

類似化合物との比較

Lanceolarin is often compared with other flavonoid glycosides, such as:

Quercetin: Known for its strong antioxidant and anti-inflammatory properties.

Kaempferol: Exhibits similar anticancer activities but differs in its glycosylation pattern.

Rutin: Another glycosylated flavonoid with potent antioxidant effects.

Uniqueness: this compound’s unique glycosylation pattern and specific biological activities distinguish it from other flavonoids. Its ability to modulate multiple signaling pathways and its diverse therapeutic potential make it a compound of significant interest in various fields of research.

生物活性

Lanceolarin, a compound identified from the Dalbergia lanceolaria species, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its antioxidant, antimicrobial, cytotoxic properties, and potential therapeutic applications.

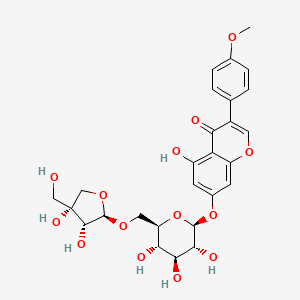

Chemical Structure and Properties

This compound is chemically characterized as CHO, with a molecular weight of 578.53 g/mol. The compound features multiple hydroxyl groups and glycosidic linkages, contributing to its biological activities .

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. In studies utilizing various assays, it demonstrated strong free radical scavenging capabilities. For instance, an IC value of 0.043 mg/mL was reported for antioxidant activity, indicating its potential as a natural antioxidant agent .

2. Antimicrobial Activity

The compound shows promising antimicrobial effects against various pathogens. In vitro studies revealed a minimum inhibitory concentration (MIC) of 156 µg/mL against certain bacterial strains, suggesting its utility in combating infections .

3. Cytotoxicity

Research indicates that this compound possesses cytotoxic properties towards human cancer cell lines. In one study, it was found to inhibit the proliferation of several tumor cell lines, including those resistant to conventional therapies. Notably, it exhibited an inhibitory percentage of 86% on NO and IL-1β production when tested on RAW 264.7 macrophages stimulated by lipopolysaccharides (LPS) .

Case Studies and Research Findings

Case Study: Antitumor Effects

A study focusing on the antitumor effects of this compound highlighted its ability to induce apoptosis in human osteosarcoma cells both in vitro and in vivo. The mechanism was linked to the down-regulation of the JAK2/STAT3 signaling pathway, which is often implicated in cancer progression .

Research Findings Table

| Biological Activity | Assay/Method | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging | IC = 0.043 mg/mL |

| Antimicrobial | MIC Assay | MIC = 156 µg/mL |

| Cytotoxicity | Cell Viability Assay | 86% inhibition on RAW 264.7 macrophages at 10 µM |

特性

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-36-13-4-2-12(3-5-13)15-8-37-17-7-14(6-16(29)19(17)20(15)30)40-25-23(33)22(32)21(31)18(41-25)9-38-26-24(34)27(35,10-28)11-39-26/h2-8,18,21-26,28-29,31-35H,9-11H2,1H3/t18-,21-,22+,23-,24+,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKGODYADVWBQB-NRIIMPDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936061 | |

| Record name | 5-Hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15914-68-8 | |

| Record name | Lanceolarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015914688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。